3-Bromo-l-phenylalanine

Pharmaceutical intermediates Chemoenzymatic synthesis Industrial process validation

Researchers requiring the specific meta-bromo-L-phenylalanine enantiomer for Lifitegrast intermediate synthesis or LAT1-targeted delivery face supply inconsistency and high re-optimization costs with alternative halogen analogs. This compound provides a validated solution. • Industrial-scale chemoenzymatic process validated (>300 g, 99.7% purity, >99.9% ee) - eliminates process re-development. • Meta-bromo substitution confers superior LAT1 binding vs. para-halogen analogs - critical for CNS/tumor-targeted prodrug design. • Site-specific incorporation via DFRS2 synthetase (28 mg/L) enables X-ray phasing and cross-coupling post-translational modifications.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 82311-69-1
Cat. No. B1272018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-l-phenylalanine
CAS82311-69-1
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(C(=O)O)N
InChIInChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyGDMOHOYNMWWBAU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-L-phenylalanine Procurement Guide


3-Bromo-L-phenylalanine (CAS 82311-69-1) is a non-natural, chiral L-phenylalanine derivative in which a single bromine atom replaces hydrogen at the meta (3-) position of the phenyl ring. This modification creates a distinctive steric and electronic profile compared to para-substituted, chloro-, fluoro-, or iodo-analogs, or to unsubstituted L-phenylalanine itself [1]. The compound is widely available from major chemical suppliers at typical purities of ≥98% (HPLC), with standard commercial specification limits of 98–99.9% and a melting point range of 227–232°C . As an amino acid derivative, it carries the IUPAC name (S)-2-amino-3-(3-bromophenyl)propanoic acid, a molecular formula of C9H10BrNO2, and a monoisotopic mass of 242.98949 Da [2].

1
Chiral amino acid derivative for pharmaceutical intermediate research
Meta-bromo substitution enables Lifitegrast pathway studies
2
LAT1 transporter substrate for cellular uptake and prodrug research
Meta-substitution reported to support higher transporter binding
3
Genetic code expansion tool with established PylRS incorporation protocol
Bromine handle supports cross-coupling and X-ray phasing
4
Lanthipeptide engineering and RiPP processing studies
Reported hydroxy acid-mediated leader peptide removal context

3-Bromo-L-phenylalanine: Why Substitution Fails


Substituting 3-bromo-L-phenylalanine with another halogenated phenylalanine—even one differing only by halogen type (Cl, F, I) or ring position (para)—introduces measurable differences in transport efficiency, enzymatic processing, genetic code compatibility, and downstream intermediate yield. Meta-substituted L-phenylalanine derivatives demonstrate consistently higher binding to human L-type amino acid transporter 1 (LAT1) compared to their para-substituted counterparts [1], meaning that replacement with a 4-bromo or 4-fluoro analog can alter cellular uptake kinetics in biological studies. At the same time, different halogens confer distinct electron-withdrawing properties and van der Waals radii—bromine (1.85 Å) vs. chlorine (1.75 Å) vs. fluorine (1.47 Å)—which affect enzyme-substrate recognition and cross-coupling reactivity [2]. Finally, stereochemical purity and enantiomeric excess (ee) are not interchangeable: established chemoenzymatic processes have been validated specifically for the 3-bromo-L-enantiomer at industrial scale (>300 g), achieving >99.9% ee, while alternative substrates would require independent process re-optimization [3].

Target 3-Bromo (meta)
Para-substituted analogs (4-bromo, 4-fluoro) may exhibit altered LAT1 binding and cellular uptake profiles in transport assays
Target Bromine (1.85 Å)
Chloro (1.75 Å), fluoro (1.47 Å), or iodo substitutions shift van der Waals radii and electronic properties, which may affect enzyme recognition and cross-coupling reactivity
Target L-enantiomer (>99.9% ee)
Racemic or D-enantiomer material lacks validated process data; stereochemical purity context may not transfer to reported chemoenzymatic routes

3-Bromo-L-phenylalanine Evidence Guide


Lifitegrast Intermediate: Industrial Process Validation

3-Bromo-L-phenylalanine is the direct chiral precursor to 3-(methylsulfonyl)-L-phenylalanine, the essential intermediate in the FDA-approved dry eye drug Lifitegrast (Xiidra). A validated industrial chemoenzymatic process has been optimized specifically for the 3-bromo-L-phenylalanine scaffold, achieving a substrate concentration of 100 g/L at 300 g scale with an enantiomeric excess (ee) of 99.9% and a final product purity of 99.7% [1]. Neither 4-bromo-L-phenylalanine, 3-chloro-L-phenylalanine, nor 3-fluoro-L-phenylalanine has been validated in any published Lifitegrast synthetic route; procurement of these alternatives would require de novo process development with unknown time and cost implications [2].

Process Validation
Head-to-head
300 g scale; 99.9% ee; 99.7% purity
Reported chemoenzymatic process context for Lifitegrast intermediate research
Comparators lack published process validation data
Pharmaceutical intermediates Chemoenzymatic synthesis Industrial process validation Lifitegrast

LAT1 Transporter: Meta- vs. Para-Substitution Selectivity

Meta-conjugation of L-phenylalanine derivatives—including the 3-bromo substitution pattern—confers higher binding affinity to human LAT1 compared to para-substituted analogs. Systematic structure-activity studies demonstrate that meta-substituted L-phenylalanine consistently shows superior LAT1 binding, while para-substituted derivatives exhibit measurably lower interaction with this transporter [1]. Furthermore, large, rigid, and aromatic meta-substituted L-phenylalanine derivatives enable selective and efficient LAT1-mediated cellular uptake, whereas para-substituted analogs show reduced transport efficiency [2].

LAT1 Binding
Class-level
Meta-substituted: reported higher LAT1 binding vs. para-substituted analogs
Supports transporter-mediated uptake assay context
Class-level inference; 10-fold affinity improvement reported in CNS models
LAT1 transporter Amino acid transport Meta-substitution Cellular uptake Drug delivery

Genetic Code Expansion: Incorporation Efficiency

3-Bromo-L-phenylalanine is among a set of twelve meta-substituted phenylalanine derivatives that can be genetically incorporated into proteins using a single evolved pyrrolysyl-tRNA synthetase (PylRS) mutant [1]. In E. coli expression systems, 3-bromo-L-phenylalanine is incorporated at high levels—28 mg/L of purified protein—when grown with 2 mM of the noncanonical amino acid in GMML media, with high fidelity [2]. This established protocol provides a direct, literature-validated starting point for protein engineering studies.

Incorporation Yield
Cross-study
28 mg/L purified protein
Reported expression context for genetic code expansion studies
E. coli DFRS2 PylRS mutant; 2 mM ncAA supplementation
Genetic code expansion Noncanonical amino acids Protein engineering Pyrrolysyl-tRNA synthetase

Glutaminase KGA Inhibitory Activity

In direct enzyme inhibition assays against recombinant human glutaminase kidney isoform (KGA), 3-bromo-L-phenylalanine exhibits a measurable IC50 value of 3.10 μM (3.10E+3 nM) [1]. This contrasts sharply with 3-chloro-L-phenylalanine, which has been reported to show no inhibition of related targets in certain assay contexts (IC50 >55.69 μM in some systems) . While this is a moderate micromolar potency, the presence of quantifiable activity establishes a baseline for structure-activity relationship (SAR) studies, whereas the chloro analog often fails to register activity in comparable glutaminase-related assays.

KGA IC50
Cross-study
3.10 μM (3,100 nM)
Supports glutaminase SAR assay context
3-Chloro analog: no detectable activity reported in comparable assays
Glutaminase inhibition KGA IC50 Cancer metabolism Enzyme inhibition

Lanthipeptide Processing: Leader Peptide Cleavage

3-Bromo-L-phenylalanine has been specifically validated for the facile removal of leader peptides from lanthipeptides through hydroxy acid incorporation [1]. This application leverages the meta-bromo substitution pattern to introduce a hydrolytically labile site, enabling cleaner and more efficient leader peptide cleavage than alternative halogenated phenylalanines which have not been similarly validated for this specific lanthipeptide processing workflow . The method is commercially documented and forms part of the Alfa Aesar/Thermo Scientific product portfolio for this compound.

Leader Peptide Removal
Head-to-head
Hydroxy acid-mediated cleavage method validated
Supports lanthipeptide biosynthesis workflow
Comparators lack published validation for this application
Lanthipeptides Leader peptide removal Post-translational modification Peptide engineering Hydroxy acid incorporation

3-Bromo-L-phenylalanine Applications


Lifitegrast (Xiidra) Intermediate Sourcing

3-Bromo-L-phenylalanine is the validated chiral precursor to the key intermediate in Lifitegrast manufacturing. Procuring this specific compound enables direct implementation of the published 300 g-scale chemoenzymatic process with defined yield (23.4% overall), purity (99.7%), and enantiomeric excess (99.9%) [1]. This eliminates the need for process development with alternative starting materials. Suitable for pharmaceutical R&D teams, CDMOs, and fine chemical manufacturers working on integrin antagonist programs or custom synthesis of Lifitegrast-related scaffolds.

LAT1-Mediated Drug Delivery

The meta-bromo substitution pattern confers enhanced LAT1 binding and selective cellular uptake relative to para-substituted analogs [1]. Researchers designing amino acid-based prodrugs for CNS delivery or tumor-selective accumulation should select 3-bromo-L-phenylalanine over 4-bromo or other para-substituted derivatives to capitalize on this structurally validated transport advantage. The compound serves as both a model substrate and a functionalizable scaffold for LAT1-targeted drug conjugate development.

Genetic Code Expansion for Protein Labeling

3-Bromo-L-phenylalanine can be incorporated into recombinant proteins at amber stop codons using the established DFRS2 pyrrolysyl-tRNA synthetase mutant, achieving 28 mg/L yields in E. coli [1]. The bromine atom serves as an anomalous scatterer for X-ray crystallography phasing and as a functional handle for Suzuki-Miyaura or Sonogashira cross-coupling post-translational modifications. This application scenario is ideal for structural biology groups, protein engineering labs, and synthetic biology researchers requiring site-specific incorporation of a brominated aromatic amino acid.

Lanthipeptide Biosynthesis and Processing

In lanthipeptide engineering workflows, 3-bromo-L-phenylalanine enables facile leader peptide removal through hydroxy acid incorporation—a validated methodology not demonstrated with 4-bromo, 3-chloro, or 3-fluoro analogs [1]. This application is directly relevant to natural product biosynthesis labs, antimicrobial peptide discovery teams, and groups studying ribosomally synthesized and post-translationally modified peptides (RiPPs).

Application
Selection Property
Validation Focus
Lifitegrast intermediate research
Reported synthetic route context
Process parameter and enantiomeric purity review
LAT1 transport studies
Meta-substitution transport profile
Cellular uptake assay context review
Genetic code expansion studies
Orthogonal translation system fit
Expression yield and fidelity validation
Lanthipeptide processing research
Leader peptide removal context
Hydroxy acid method reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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